2-[(Cyclohexylmethyl)amino]isonicotinic acid
Overview
Description
“2-[(Cyclohexylmethyl)amino]isonicotinic acid” is an organic compound with the formula C₁₃H₁₈N₂O₂ . It is a derivative of isonicotinic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C₁₃H₁₈N₂O₂ . The molecular weight is 234.3 g/mol .Physical and Chemical Properties Analysis
“this compound” is a white solid that is soluble in water .Safety and Hazards
Mechanism of Action
Target of Action
kansasii .
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . This process is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Isoniazid derivatives are known to be involved in the metabolism and anti-tuberculosis in vitro activity . These compounds can be considered original isoniazid derivatives prodrugs since hydrazides are cleaved into isonicotinic acid, which is the bioactive form of isoniazid .
Pharmacokinetics
It’s worth noting that isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Result of Action
It’s worth noting that isoniazid, a derivative of isonicotinic acid, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
It’s worth noting that elicitors, such as 2,6-dichloroisonicotinic acid, are known to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
Biochemical Analysis
Cellular Effects
2-[(Cyclohexylmethyl)amino]isonicotinic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, derivatives of isonicotinic acid have been reported to induce systemic acquired resistance, a defense mechanism against pathogens . In mammalian cells, it may influence pathways related to immune responses and metabolic regulation. The compound’s impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing immune responses or improving metabolic functions. At high doses, it may cause toxic or adverse effects, including gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in amino acid and nucleotide metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The distribution of the compound within tissues can also influence its overall effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.
Properties
IUPAC Name |
2-(cyclohexylmethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPYRWIEOXAEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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